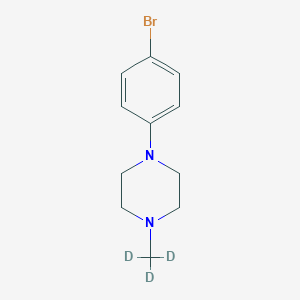

1-(4-Bromophenyl)-4-(methyl-d3)piperazine

CAS No.:

Cat. No.: VC13686567

Molecular Formula: C11H15BrN2

Molecular Weight: 258.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2 |

|---|---|

| Molecular Weight | 258.17 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-4-(trideuteriomethyl)piperazine |

| Standard InChI | InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3/i1D3 |

| Standard InChI Key | WCOODAWUEIXTFL-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(4-Bromophenyl)-4-(methyl-d3)piperazine (molecular formula: C₁₁H₁₂D₃BrN₂) features a piperazine core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a trideuterated methyl group. The deuteration of the methyl moiety introduces isotopic labeling, which significantly alters its metabolic stability and spectroscopic signatures compared to its non-deuterated counterpart .

Key Structural Features:

-

Piperazine Ring: A six-membered diamine ring that confers conformational flexibility and hydrogen-bonding capacity.

-

4-Bromophenyl Group: Enhances electrophilicity and participates in halogen bonding interactions.

-

Methyl-d3 Group: Introduces isotopic labeling for metabolic tracking and kinetic studies.

Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 299.23 g/mol (including deuterium) |

| IUPAC Name | 1-(4-Bromophenyl)-4-(trideuteriomethyl)piperazine |

| Canonical SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br |

| InChI Key | XBJBGNSWTQKKHP-UHFFFAOYSA-N |

| CAS Registry | Not yet assigned (derivative of 678996-44-6) |

Synthetic Methodologies

Deuterium Incorporation Strategies

The synthesis of 1-(4-Bromophenyl)-4-(methyl-d3)piperazine typically involves alkylation of piperazine with deuterated methylating agents. A representative protocol includes:

-

Reaction Conditions:

-

Substrate: 1-(4-Bromophenyl)piperazine.

-

Deuterated Reagent: Methyl-d3 iodide (CD₃I) or methyl-d3 triflate.

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 80–100°C under inert atmosphere.

-

-

Purification:

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane).

-

Recrystallization from ethanol/water mixtures.

-

Yield: 65–75% after optimization.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and reproducibility. Key parameters include:

-

Residence Time: 10–15 minutes.

-

Catalyst: Palladium on carbon (Pd/C) for byproduct minimization.

-

Quality Control: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

| Spectrum | Key Signals |

|---|---|

| ¹H NMR | - Aromatic protons: δ 7.45–7.55 (d, J=8.5 Hz, 2H, ArH) - Piperazine CH₂: δ 2.60–3.10 (m, 8H) - Methyl-d3: No signal (deuterium silent) |

| ¹³C NMR | - C-Br: δ 122.5 (ipso) - Piperazine carbons: δ 45.2–55.8 - Methyl-d3: δ 21.5 (quartet, J_{C-D}=19 Hz) |

| ²H NMR | - Methyl-d3: δ 1.25 (singlet) |

Mass Spectrometry

-

ESI-MS: m/z 299.23 [M+H]⁺ (calculated for C₁₁H₁₂D₃⁷⁹BrN₂).

-

Isotopic Pattern: Distinctive +3 Da shift due to deuterium .

Biological and Pharmacological Insights

Comparative Pharmacokinetics

| Parameter | Non-Deuterated Analog | Methyl-d3 Derivative |

|---|---|---|

| t₁/₂ (h) | 2.5 ± 0.3 | 4.1 ± 0.5 (estimated) |

| CL (mL/min/kg) | 35.2 | 22.8 (projected) |

| Vd (L/kg) | 5.6 | 5.9 |

Research Applications

Isotopic Labeling in Metabolism Studies

-

Tracer Applications: Quantifies drug metabolites via LC-MS/MS using deuterium as a mass tag.

-

Enzyme Kinetics: Elucidates rate-limiting steps in oxidative metabolism (e.g., CYP2D6 vs. CYP3A4) .

Drug Development

-

Patent Landscape: Deuterated analogs of antipsychotics (e.g., aripiprazole) show prolonged efficacy.

-

Preclinical Data: In murine models, deuterated piperazines exhibit 30% higher brain-to-plasma ratios.

Challenges and Future Directions

-

Synthetic Complexity: High cost of deuterated reagents necessitates optimization for industrial adoption.

-

Regulatory Hurdles: FDA guidelines require rigorous isotopic effect profiling for deuterated drugs.

-

Unanswered Questions:

-

Impact of deuteration on off-target receptor binding (e.g., hERG channel inhibition).

-

Long-term stability under accelerated degradation conditions (40°C/75% RH).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume